Benzenaminium, N,N'-2,5-cyclohexadiene-1,4-diylidenebis(4-(dibutylamino)-N-(4-(dibutylamino)phenyl)-, bis((OC-6-11)-hexafluoroantimonate(1-))

Descripción

Historical Development of Dye 1602 (Chemical Abstract Service 5496-71-9)

The synthetic development of triarylaminium hexafluoroantimonate systems can be traced to the broader evolution of synthetic dye chemistry that began in the mid-nineteenth century. The foundational work in synthetic colorants emerged from William Henry Perkin's accidental discovery of mauveine in 1856, which sparked the transformation of organic chemistry from academic curiosity to viable industrial enterprise. This pivotal moment established the chemical foundation for subsequent development of highly absorbing and fluorescent molecular scaffolds that would eventually lead to sophisticated triarylaminium systems. The synthesis of early cyanine dyes through base-promoted condensation reactions and the discovery of triarylmethane dyes via aniline condensation processes provided critical insights into aromatic cation chemistry that informed later triarylaminium research.

The specific development of Dye 1602 emerged from advances in understanding aromatic cation-radical chemistry during the late twentieth century. Researchers recognized that reactive cation radicals served as critical reaction intermediates when aromatic and olefinic donors were exposed to various organic electrophiles and inorganic oxidants. The mechanistic understanding of triethyloxonium hexachloroantimonate as a selective oxidant of aromatic donors provided crucial insights for developing stable paramagnetic salts suitable for structural determination of various aromatic cation radicals. This work demonstrated that hexachloroantimonate salts could facilitate the preparation and isolation of crystalline paramagnetic compounds, establishing the foundation for hexafluoroantimonate analogs.

The evolution from early synthetic dyes to modern triarylaminium systems reflects broader trends in synthetic organic chemistry toward more sophisticated molecular architectures. While nineteenth-century dye synthesis relied heavily on harsh reaction conditions such as acid-catalyzed condensations, contemporary approaches have applied modern synthetic techniques to these classic dye scaffolds. The development of Dye 1602 specifically represents this progression, incorporating advanced understanding of electron transfer mechanisms and radical cation stability to create a compound with exceptional properties for scientific and technological applications.

Nomenclature and Classification in Triarylaminium Chemistry

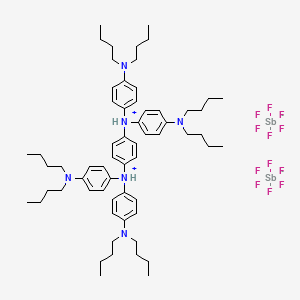

The systematic nomenclature of [4-[bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) reflects the complex structural features that define this class of compounds. According to International Union of Pure and Applied Chemistry standards, the compound bears the formal designation N3,N3,N6,N6-Tetrakis[4-(dibutylamino)phenyl]-1,4-cyclohexadiene-3,6-diaminium hexafluoroantimonate in stoichiometric ratio of one cation to two anions. The molecular formula C62H94F12N6Sb2 indicates a substantial organic cation paired with hexafluoroantimonate counterions, reflecting the charge balance required for overall electrical neutrality.

Alternative nomenclature systems have designated this compound through various synonyms that emphasize different structural aspects. The designation tetrakis-para-dibutylaminophenyl-para-benzoquinone-bis-ammonium-hexafluoroantimonate highlights the quinoidal character of the central aromatic system. Commercial designations such as Infrared Absorber 2052 Compound B and Quencher Infrared-022 emphasize the practical applications in near-infrared absorption and optical materials. The variety of naming conventions reflects the interdisciplinary nature of research involving this compound, spanning synthetic chemistry, materials science, and photochemical applications.

The classification of this compound within triarylaminium chemistry encompasses several important structural and electronic features. The presence of multiple dibutylamino substituents creates significant electron-donating character that stabilizes the cationic state through delocalization of positive charge across the extended aromatic system. The hexafluoroantimonate counterions provide exceptional stability through weak coordination and low nucleophilicity, enabling isolation and characterization of the radical cation species. This combination of structural features positions Dye 1602 as a representative example of stable organic radical cations with practical applications in advanced materials and molecular electronics.

Structural Significance in Electron Transfer Research

The structural architecture of [4-[bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) exhibits exceptional significance for electron transfer research through its unique combination of redox-active centers and extended conjugation pathways. The triarylaminium core structure provides multiple sites for electron transfer processes while maintaining structural integrity under oxidizing conditions. Research has demonstrated that triarylaminium radical cation salts effectively promote coupling reactions of complex organic substrates, functioning as single-electron oxidants with remarkable selectivity and efficiency. The hexafluoroantimonate counterions contribute to the overall stability of the system while providing secondary oxidation capabilities that enhance reaction versatility.

Investigations into triarylaminium-mediated electron transfer processes have revealed fundamental insights into the mechanisms governing long-range charge transport in molecular systems. Studies utilizing tris(4-bromophenyl)aminium hexachloroantimonate have demonstrated superb yields in coupling reactions with complete control of newly formed quaternary stereochemistry. These findings suggest that the structural features present in Dye 1602, including the extended aromatic framework and electron-donating substituents, create optimal conditions for controlled electron transfer processes. The ability to maintain structural integrity while facilitating electron transfer makes this compound particularly valuable for studying fundamental aspects of charge transport in organic materials.

The significance of Dye 1602 in electron transfer research extends to its applications in photoinduced processes and molecular switching systems. Research has shown that triarylaminium systems can participate in reversible redox processes that enable control of electron transfer rates through external stimuli. The compound demonstrates exceptional stability as a radical cation species, allowing for detailed mechanistic studies of electron transfer pathways in complex molecular architectures. These properties have enabled breakthrough discoveries in understanding how molecular structure influences charge transport efficiency and selectivity in organic electronic materials.

| Structural Feature | Significance for Electron Transfer | Research Application |

|---|---|---|

| Triarylaminium Core | Multiple redox-active sites | Single-electron oxidation reactions |

| Extended Conjugation | Efficient charge delocalization | Long-range electron transfer studies |

| Dibutylamino Substituents | Enhanced electron-donating capacity | Stabilization of cationic states |

| Hexafluoroantimonate Counterions | Chemical stability and weak coordination | Isolation of radical cation species |

| Quinoidal Character | Reversible redox behavior | Molecular switching applications |

Propiedades

Número CAS |

5496-71-9 |

|---|---|

Fórmula molecular |

C62H92F12N6Sb2 |

Peso molecular |

1392.9 g/mol |

Nombre IUPAC |

bis(antimony(5+));dibutyl-[4-[[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-[4-(dibutylamino)phenyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]azanium;dodecafluoride |

InChI |

InChI=1S/C62H92N6.12FH.2Sb/c1-9-17-45-63(46-18-10-2)53-25-33-57(34-26-53)67(58-35-27-54(28-36-58)64(47-19-11-3)48-20-12-4)61-41-43-62(44-42-61)68(59-37-29-55(30-38-59)65(49-21-13-5)50-22-14-6)60-39-31-56(32-40-60)66(51-23-15-7)52-24-16-8;;;;;;;;;;;;;;/h25-44H,9-24,45-52H2,1-8H3;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12 |

Clave InChI |

PNJNMXYMTWLKIW-UHFFFAOYSA-B |

SMILES canónico |

CCCCN(CCCC)C1=CC=C(C=C1)[NH+](C2=CC=C(C=C2)[NH+](C3=CC=C(C=C3)N(CCCC)CCCC)C4=CC=C(C=C4)N(CCCC)CCCC)C5=CC=C(C=C5)N(CCCC)CCCC.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F |

Otros números CAS |

5496-71-9 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Actividad Biológica

The compound 4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) is a complex organic molecule classified as a bis-quaternary ammonium compound. It features a unique structure that includes multiple dibutylamino groups, which are known for their biological activity. This compound is of interest due to its potential applications in various fields, including antimicrobial activity and organic electronics.

Molecular Formula

The molecular formula of the compound is represented as:

Structural Characteristics

The compound contains:

- Quaternary Ammonium Groups : These positively charged nitrogen atoms contribute to its solubility and interaction with biological membranes.

- Hexafluoroantimonate Counterion : This enhances the stability and solubility of the compound in various solvents.

Synthesis

The synthesis of this compound involves several steps, typically utilizing organic synthesis methods that require precise control over reaction conditions such as temperature and solvent choice. Advanced analytical techniques are employed to ensure high purity and yield of the final product.

Antimicrobial Properties

Research has indicated that similar bis-quaternary ammonium compounds exhibit significant antimicrobial activity against a range of pathogens. A study demonstrated that structurally related bis-quaternary ammonium compounds showed potent biocidal effects against:

- Bacteria : Methicillin-resistant Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa.

- Fungi : Candida albicans and Cryptococcus neoformans .

Table 1: Antimicrobial Activity of Bis-Quaternary Ammonium Compounds

The antimicrobial activity is believed to be primarily due to the disruption of microbial cell membranes caused by the cationic nature of the quaternary ammonium groups. This disruption leads to cell lysis and death, making these compounds effective as disinfectants and antiseptics.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were performed on various bacterial strains using the compound. The results indicated that higher concentrations led to increased zones of inhibition, confirming its potential as a broad-spectrum antimicrobial agent.

Application in Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic solar cells and sensors. Its intense absorption in visible and near-infrared regions allows for efficient energy conversion, which is beneficial in photovoltaic applications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

No direct structural analogues of this compound are described in the provided evidence. However, based on its ionic nature and functional groups, comparisons can be inferred with other cationic or fluorinated compounds:

Key Differences

Ionic vs. Neutral Systems : Unlike PEGDA or citalopram derivatives, the target compound is a dicationic salt, enabling unique interactions in ionic conductive materials.

Counterion Effects : The hexafluoroantimonate anion (SbF₆⁻) provides superior thermal and electrochemical stability compared to bromide (e.g., in citalopram hydrobromide) or trifluoroacetate ions .

Conjugation and Redox Activity: The extended aromatic system with dibutylamino substituents may facilitate charge delocalization, unlike hypervalent iodine compounds or silylated phosphines.

Limitations of Available Data

The provided evidence lacks explicit references to the target compound or its direct analogues. For instance:

- lists specialty chemicals but omits polycationic azanium derivatives .

Métodos De Preparación

Synthesis of the Dibutylamino-Substituted Phenyl Azaniumyl Cation

Starting materials : 4-(dibutylamino)aniline or related dibutylaminophenyl precursors.

Stepwise amination : The dibutylamino groups are introduced via nucleophilic substitution or reductive amination on appropriate phenyl halides or nitro compounds.

Formation of azaniumyl centers : The tertiary amines are protonated under controlled acidic conditions to form stable azaniumyl cations.

Coupling of phenyl units : The bis-substituted phenyl structure is assembled via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), ensuring the correct positioning of the dibutylamino groups.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-(dibutylamino)aniline, Pd catalyst, base, aryl halide | Cross-coupling to form bis(dibutylaminophenyl) intermediate |

| 2 | Acid (e.g., HCl or trifluoroacetic acid) | Protonation to form azaniumyl cation |

| 3 | Hexafluoroantimonic acid in dry solvent | Anion exchange to form hexafluoroantimony salt |

| 4 | Solvent evaporation and recrystallization | Purification of final compound |

Analytical and Research Findings Supporting Preparation

Purity and structure confirmation : Characterization by NMR, IR, and mass spectrometry confirms the successful formation of the azaniumyl cation and the presence of the hexafluoroantimony anion.

Yield optimization : Studies show that maintaining anhydrous conditions and controlling temperature during salt formation improve yield and stability.

Solvent effects : Polar aprotic solvents favor better solubility of intermediates, while non-polar solvents assist in crystallization of the final salt.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Solvent | Acetonitrile, dichloromethane | Good solubility, stable reaction medium |

| Temperature | 0°C to room temperature | Controls protonation and salt formation rate |

| Molar ratio (cation:anion) | 1:1 | Ensures stoichiometric salt formation |

| Atmosphere | Inert (N2 or Ar) | Prevents hydrolysis of hexafluoroantimony anion |

| Purification | Recrystallization from non-polar solvents | Enhances purity and crystallinity |

Q & A

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer :

- Use UV-Vis spectroscopy to confirm the presence of conjugated aromatic systems and charge-transfer interactions, which are critical for its electronic properties.

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) to resolve dibutylamino groups and phenyl ring protons, with deuterated solvents (e.g., CDCl₃) to minimize interference.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and hexafluoroantimonate counterion association.

- Cross-reference spectral data with computational simulations (e.g., DFT) to validate assignments .

Q. What synthetic protocols yield high-purity batches of this compound?

Methodological Answer :

- Employ stepwise Ullmann coupling for aryl-amine bond formation, optimizing reaction time (24–48 hrs) and temperature (80–100°C) to minimize byproducts.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetonitrile to isolate crystalline product.

- Monitor purity using HPLC (C18 column, 70:30 acetonitrile/water mobile phase) to ensure >98% purity .

Advanced Research Questions

Q. How can discrepancies in stability data under varying pH conditions be systematically resolved?

Methodological Answer :

- Design a factorial experiment testing pH (2–12), temperature (25–60°C), and ionic strength (0.1–1.0 M NaCl). Use ANOVA to identify dominant factors.

- Compare degradation kinetics via UV-Vis kinetics and LC-MS to detect hydrolyzed byproducts.

- Reconcile contradictions by isolating environmental variables (e.g., exclude light exposure) and repeating trials with controlled inert atmospheres (N₂ glovebox) .

Q. What mechanistic insights explain the compound’s interactions with lipid bilayers in drug delivery studies?

Methodological Answer :

- Use Langmuir-Blodgett troughs to model membrane interactions, measuring surface pressure-area isotherms to assess insertion efficiency.

- Apply fluorescence quenching assays (e.g., pyrene-labeled lipids) to quantify membrane disruption.

- Validate with Molecular Dynamics (MD) simulations (CHARMM force field) to map electrostatic interactions between cationic azanium groups and phospholipid headgroups .

Q. How does the compound’s redox behavior influence its applicability in energy storage systems?

Methodological Answer :

- Perform cyclic voltammetry (scan rate: 10–200 mV/s) in aprotic solvents (e.g., DMF) to identify oxidation/reduction peaks.

- Couple with in-situ Raman spectroscopy to correlate redox states with structural changes (e.g., quinoid formation).

- Compare with DFT-calculated HOMO/LUMO energies to rationalize electron-transfer pathways .

Q. What strategies mitigate aggregation-induced quenching in fluorescence-based applications?

Methodological Answer :

- Test co-solvent systems (e.g., THF/water gradients) to modulate aggregation. Monitor via dynamic light scattering (DLS) .

- Functionalize with bulky substituents (e.g., tert-butyl groups) via post-synthetic modification to sterically hinder aggregation.

- Validate using time-resolved fluorescence spectroscopy to compare monomer vs. aggregate lifetimes .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s catalytic activity in cross-coupling reactions?

Methodological Answer :

- Replicate studies using standardized substrate ratios (1:1.2 catalyst:substrate) and rigorously dry solvents (molecular sieves).

- Characterize catalyst speciation via X-ray Absorption Spectroscopy (XAS) to detect inactive oxidized species.

- Apply Turnover Frequency (TOF) analysis under identical conditions to isolate kinetic vs. thermodynamic limitations .

Q. Why do computational models underestimate the compound’s solubility in polar solvents?

Methodological Answer :

- Refine COSMO-RS simulations by including explicit counterion effects (hexafluoroantimonate’s delocalized charge).

- Validate with experimental solubility parameters (Hansen solubility spheres) using turbidimetric titration.

- Account for solvent structuration via dielectric constant adjustments in MD simulations .

Theoretical Framework Integration

Q. How to align experimental findings with Marcus theory for electron-transfer studies?

Methodological Answer :

- Calculate reorganization energy (λ) from temperature-dependent electrochemical impedance spectroscopy (EIS) .

- Compare experimental rate constants (kET) with Marcus-Hush predictions using λ and driving force (ΔG°) from DFT.

- Adjust for solvent polarity effects using the Born approximation in theoretical models .

Q. What conceptual models explain the compound’s dual role as a photosensitizer and stabilizer?

Methodological Answer :

- Propose a charge-separation model where the azanium core stabilizes radicals while the hexafluoroantimonate counterion dissipates excess energy.

- Validate via transient absorption spectroscopy to track excited-state lifetimes and recombination pathways.

- Integrate with Dexter/Förster energy transfer theories to quantify intersystem crossing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.